5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid
Description
Properties
IUPAC Name |
5-chlorosulfonyl-2-iodo-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAZSBGEXSXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid typically involves the introduction of the chlorosulfonyl and iodo groups onto a methylbenzoic acid precursor. One common method involves the chlorosulfonation of 2-iodo-3-methylbenzoic acid using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorosulfonation: Chlorosulfonic acid is commonly used for introducing the chlorosulfonyl group.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Biaryl Compounds: Produced via coupling reactions.
Scientific Research Applications
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives. The iodo group can participate in oxidative addition reactions, facilitating coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Formulas
The following table highlights key structural analogs and their substituent patterns:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid | C₈H₆ClIO₄S | -SO₂Cl (5), -I (2), -CH₃ (3) | 376.55 |
| 5-(Chlorosulfonyl)-2-fluorobenzoic acid | C₇H₄ClFO₄S | -SO₂Cl (5), -F (2) | 254.62 |
| 5-(Chlorosulfonyl)-2-methoxybenzoic acid | C₈H₇ClO₅S | -SO₂Cl (5), -OCH₃ (2) | 250.65 |
| 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid | C₈H₆Cl₂O₄S | -SO₂Cl (5), -Cl (2), -CH₃ (3) | 277.10 |
| 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid | C₉H₉ClO₄S | -SO₂Cl (5), -CH₃ (2,4) | 248.68 |
Key Observations :
- Halogen vs. Alkoxy Substituents: The iodine atom in the target compound increases molecular weight significantly compared to fluorine or methoxy analogs.
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance absent in analogs like 5-(chlorosulfonyl)-2-fluorobenzoic acid, which may slow reaction kinetics in crowded environments .
Chlorosulfonyl Group Reactivity
The -SO₂Cl group in all listed compounds facilitates nucleophilic substitution (e.g., with amines or alcohols). For example:
- This compound reacts with amines to form sulfonamides, a reaction critical in drug development (e.g., protease inhibitors) .
- 5-(Chlorosulfonyl)salicylic acid (C₇H₅ClO₅S) undergoes similar reactions but with enhanced acidity due to the adjacent hydroxyl group, enabling chelation in metal-catalyzed processes .
Iodine-Specific Reactivity
The iodine atom in the target compound allows for Ullmann coupling or Sonogashira reactions, enabling aryl-aryl or aryl-alkyne bond formation. This contrasts with fluorine or methoxy analogs, which are less reactive in cross-coupling chemistry .
Physicochemical Properties
Melting Points and Solubility
- This compound: Predicted high melting point (>200°C) due to iodine’s polarizability and molecular symmetry. Limited water solubility, typical of halogenated aromatics .
- 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (C₉H₉ClO₅S): Lower melting point (~150°C) due to the flexible ethoxy group, enhancing solubility in organic solvents .
- 5-(Chlorosulfonyl)-2-methoxybenzoic acid : Intermediate solubility in polar aprotic solvents (e.g., DMF) due to the methoxy group’s electron-donating effects .
Key Research Findings
Synthetic Challenges : The introduction of iodine in the target compound requires careful control to avoid overhalogenation. Methods from (chlorosulfonic acid-mediated sulfonation) are adapted for this purpose .
Stability Issues : Fluorinated analogs (e.g., 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid) are discontinued commercially (), likely due to hydrolytic instability of the -SO₂Cl group in aqueous media .
Catalytic Applications: The methyl group in the target compound improves regioselectivity in Pd-catalyzed reactions compared to non-methylated analogs .
Biological Activity
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈ClI₁O₃S
- Molecular Weight : 306.58 g/mol
- IUPAC Name : this compound
The presence of both a chlorosulfonyl group and an iodine atom in its structure suggests potential reactivity and biological activity, particularly in targeting specific cellular pathways.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds within the benzoic acid family have been studied for their ability to inhibit bacterial growth. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .
- Anti-inflammatory Effects : The modulation of inflammatory pathways is another area where such compounds can be effective. The chlorosulfonyl group may enhance the compound's ability to interact with inflammatory mediators, providing a basis for therapeutic applications in inflammatory diseases.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activities of this compound. These studies typically assess:
- Cytotoxicity : Evaluating the effects on various cell lines, including cancerous and non-cancerous cells.
- Enzyme Inhibition : Testing for inhibition of enzymes involved in inflammatory processes or microbial resistance.
For example, benzoic acid derivatives have been shown to enhance proteasome and cathepsin activities without inducing cytotoxicity at certain concentrations . This suggests that this compound may similarly promote beneficial cellular processes while minimizing harmful effects.
Case Studies
Several case studies highlight the potential therapeutic applications of related compounds:
- Antitumor Activity : A study demonstrated that certain benzoic acid derivatives exhibited significant antitumor activity by inducing apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Research has shown that similar compounds can effectively inhibit the growth of pathogenic bacteria, making them candidates for new antibiotic therapies .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic routes are available for 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid, and how can reaction conditions be optimized?
The compound is synthesized via chlorosulfonation of o-iodobenzoic acid derivatives. A key method involves reacting o-iodobenzoic acid with chlorosulfonic acid under argon at 115°C, followed by cooling, filtration, and washing to isolate the product . Optimization requires strict temperature control (to prevent over-sulfonation), inert atmosphere (argon) to avoid side reactions, and purification via column chromatography or recrystallization. Yield improvements may involve adjusting stoichiometry or using anhydrous solvents.
Q. Which spectroscopic techniques are most effective for characterizing the chlorosulfonyl group in this compound?
- NMR Spectroscopy : H and C NMR can identify the sulfonyl chloride group (e.g., deshielded signals due to electronegative substituents) and confirm regiochemistry.
- IR Spectroscopy : Strong S=O stretching vibrations near 1370 cm and 1170 cm confirm the sulfonyl group.
- Mass Spectrometry (DART-MS) : High-resolution MS (e.g., DART-MS) validates molecular weight, as demonstrated for analogous compounds with observed m/z values matching theoretical calculations .
Q. How can purity and stability be ensured during storage?
Store under inert conditions (argon or nitrogen) at low temperatures (-20°C) to prevent hydrolysis of the sulfonyl chloride group. Purity is verified via HPLC or TLC, and hygroscopic degradation is minimized using desiccants .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model the electrophilic sulfur atom’s susceptibility to nucleophilic attack. Studies on analogous thiophene sulfonyl chlorides show that frontier molecular orbital (FMO) analysis (e.g., LUMO localization on the sulfonyl group) predicts reactivity trends . Molecular docking may further explore interactions in catalytic or biological systems.
Q. How can crystallographic data discrepancies be resolved for derivatives of this compound?
Use SHELX programs (e.g., SHELXL for refinement) to handle twinned or high-resolution data. For ambiguous electron density, iterative refinement with constraints (e.g., fixing bond lengths/angles) and validation tools like R-factor analysis improve model accuracy. Evidence from SHELX applications in small-molecule crystallography highlights robustness in resolving disorder or thermal motion artifacts .
Q. What strategies mitigate side reactions during derivatization (e.g., amide coupling)?
- Controlled Reaction Stoichiometry : Use a slight excess of nucleophile (e.g., 4-butylaniline) to drive the reaction while minimizing polysubstitution.
- Activating Agents : Employ coupling agents like EDC/HOBt in anhydrous dichloromethane to enhance carboxylate reactivity, as shown in the synthesis of sulfonamide derivatives .
- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions like sulfonate ester formation.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting enzyme inhibition?
- Core Modifications : Introduce substituents at the 3-methyl or iodo positions to alter steric/electronic effects.
- Biological Assays : Pair synthetic derivatives (e.g., compound 9 in ) with enzymatic assays (e.g., mutant IDH1 inhibition) to correlate structural changes with activity .
- Molecular Dynamics (MD) : Simulate binding interactions to identify critical residues or conformational changes in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
